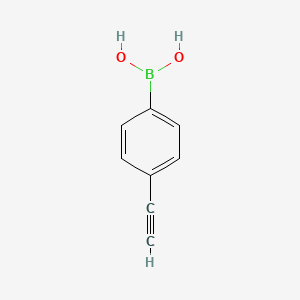

(4-Ethynylphenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-ethynylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRYTONNYRBSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C#C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634092 | |

| Record name | (4-Ethynylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263368-72-5 | |

| Record name | (4-Ethynylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dihydroxyborophenyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Advantage of a Bifunctional Building Block

An In-depth Technical Guide to (4-Ethynylphenyl)boronic acid for Advanced Research and Development

Executive Summary: this compound is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry, organic synthesis, and materials science. Its unique structure, featuring both a boronic acid moiety for palladium-catalyzed cross-coupling reactions and a terminal alkyne group for a variety of subsequent transformations, makes it an invaluable building block. This guide provides a comprehensive overview of its properties, synthesis, key applications, and safe handling protocols, tailored for researchers, scientists, and drug development professionals.

This compound, identified by the CAS Number 263368-72-5, is an organic compound that serves as a cornerstone in the construction of complex molecular architectures.[1] Its strategic importance lies in its dual reactivity. The boronic acid group is a classic participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.[2][3] Simultaneously, the terminal ethynyl (alkyne) group offers a gateway to a host of powerful transformations, including Sonogashira coupling, cycloaddition reactions (such as "click chemistry"), and polymerization.

This duality allows for a modular and convergent approach to synthesis, where two distinct parts of a target molecule can be elaborated sequentially or in parallel. In the context of drug discovery, this enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4] Boronic acids, in general, have risen to prominence since the FDA approval of bortezomib (Velcade®), a boronic acid-containing drug, validating their potential as pharmacophores.[5]

Core Physicochemical and Safety Profile

Understanding the fundamental properties and safety requirements of this compound is critical for its effective and safe utilization in a laboratory setting.

Physical and Chemical Properties

The key properties of this compound are summarized in the table below. It is a solid compound under standard conditions, with specific storage requirements to maintain its integrity.

| Property | Value | Source(s) |

| CAS Number | 263368-72-5 | [1][6] |

| Molecular Formula | C₈H₇BO₂ | [1] |

| Molecular Weight | 145.95 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-Ethynylbenzeneboronic acid, 4-(Dihydroxyborophenyl)acetylene | [1][6] |

| Physical Form | Solid | |

| Storage Temperature | 2-8 °C, under inert atmosphere; freezer (-20°C) recommended for long-term storage | [1] |

Safety and Handling

This compound is considered hazardous and requires careful handling. The Globally Harmonized System (GHS) classifications and corresponding precautionary statements are crucial for ensuring laboratory safety.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

Personal Protective Equipment (PPE) and Handling Guidelines:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[8]

-

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[1][7]

-

Synthesis and Derivatization

While commercially available, understanding the synthesis of this compound and its common derivatives is valuable for researchers. A prevalent method is the palladium-catalyzed Miyaura borylation.

Representative Synthesis: Miyaura Borylation

This reaction involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronic ester.[10] The pinacol ester is often synthesized and used directly as it offers greater stability and easier purification compared to the free boronic acid. The free acid can be obtained by subsequent hydrolysis.

Caption: Synthetic workflow for this compound via Miyaura borylation.

Core Applications in Modern Synthesis

The utility of this compound stems from its role as a versatile linker in constructing complex molecules for pharmaceuticals and advanced materials.

The Suzuki-Miyaura Cross-Coupling Reaction

This is the most prominent application of the boronic acid moiety. It facilitates the creation of biaryl structures, which are prevalent in many FDA-approved drugs. The reaction is known for its mild conditions, high functional group tolerance, and excellent stereospecificity.[2][11]

Catalytic Cycle: The mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

References

- 1. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acid, (4-ethynylphenyl)- (9CI) | 263368-72-5 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Miyaura Borylation Reaction [organic-chemistry.org]

- 11. organic-synthesis.com [organic-synthesis.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of (4-Ethynylphenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Ethynylphenyl)boronic acid is a pivotal bifunctional reagent in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique structure, featuring both a boronic acid moiety for Suzuki-Miyaura cross-coupling and a terminal alkyne for Sonogashira coupling or click chemistry, renders it an exceptionally versatile building block. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of this compound, grounded in established chemical principles and field-proven laboratory practices. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting these protocols.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of drug discovery and development, efficiency and molecular diversity are paramount. This compound, with its molecular formula C8H7BO2 and a molecular weight of 145.95 g/mol , serves as a linchpin molecule that bridges two of the most powerful carbon-carbon bond-forming reactions in a chemist's arsenal.[1]

-

The Boronic Acid Handle: This functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction allows for the formation of C-C bonds between organoboron compounds and various organic halides or triflates, a strategy widely used to construct biaryl and substituted aromatic systems prevalent in pharmaceuticals.[3][4] The stability, low toxicity, and ease of handling of boronic acids contribute to their widespread adoption.[3][5]

-

The Ethynyl Group: The terminal alkyne functionality opens a gateway to another powerful palladium-catalyzed reaction, the Sonogashira coupling, for the formation of C(sp)-C(sp2) bonds.[6][7] This is invaluable for constructing linear, rigid molecular scaffolds. Furthermore, the terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific conjugation of molecular fragments.

The boronic acid group itself has gained significant traction in drug design, not just as a synthetic handle, but as a pharmacologically active moiety.[8][9] Boronic acids can act as serine protease inhibitors and form reversible covalent bonds with biological targets, a property exploited in drugs like the proteasome inhibitor Bortezomib.[10] This dual utility underscores the importance of mastering the synthesis and characterization of molecules like this compound.

This guide will focus on a prevalent and reliable synthetic strategy: the Sonogashira coupling of a protected alkyne to an aryl halide, followed by metal-halogen exchange and borylation, and concluding with deprotection and purification.

Synthetic Strategy and Protocol

The most common and robust approach to synthesizing this compound involves a multi-step sequence designed to control the introduction of each functional group and minimize side reactions. The general workflow is depicted below.

References

- 1. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]

An In-depth Technical Guide to (4-Ethynylphenyl)boronic acid: Structure, Synthesis, and Applications

Executive Summary

(4-Ethynylphenyl)boronic acid is a bifunctional organic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique structure, featuring both a boronic acid moiety and a terminal alkyne, offers orthogonal reactivity that is highly valued by researchers in drug discovery, materials science, and diagnostics. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional precision.[1][2] Simultaneously, the ethynyl group provides a handle for a diverse range of transformations, including Sonogashira couplings, click chemistry, and polymerization. This guide provides an in-depth examination of the molecular structure, physicochemical properties, synthesis, and key applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in any experimental workflow. This chapter details the molecular structure and key physical and chemical data for this compound.

Chemical Structure and Formula

This compound is characterized by a phenyl ring substituted at the 1- and 4-positions with a boronic acid [-B(OH)₂] group and an ethynyl [-C≡CH] group, respectively.

-

Molecular Formula: C₈H₇BO₂[3]

-

Synonyms: 4-Ethynylbenzeneboronic acid, B-(4-Ethynylphenyl)boronic acid[3]

The presence of these two functional groups on the same scaffold allows for sequential, selective reactions, making it a highly versatile synthetic intermediate.[3]

Caption: Molecular Structure of this compound.

Physicochemical Data

The quantitative properties of a compound dictate its handling, storage, and reaction conditions. Commercially available arylboronic acids often contain varying amounts of their corresponding anhydride trimers (boroximes), which can affect reactivity.[5] Recrystallization from water is often employed to hydrolyze the boroxime and obtain the pure boronic acid.[5]

| Property | Value | Source |

| Molecular Weight | 145.95 g/mol | [3] |

| Appearance | White to off-white solid | Generic |

| Melting Point | Varies (often decomposes) | Generic |

| Storage | 2-8 °C, under dry, inert atmosphere | [3][6] |

Note: The pinacol ester derivative, 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1034287-04-1), is a common, more stable alternative with a melting point of 66-70 °C and is often used to circumvent stability issues of the free boronic acid.

Chapter 2: Synthesis and Purification

The synthesis of this compound and its derivatives typically starts from a precursor like 4-bromobenzaldehyde or a related halogenated phenyl compound. The workflow involves the protection of functional groups, introduction of the boronic acid moiety, and subsequent installation of the ethynyl group.

Common Synthetic Workflow

A representative synthesis involves a multi-step process that leverages standard organometallic and protection/deprotection chemistries. The choice of this pathway is driven by the commercial availability of starting materials and the high efficiency of the individual transformations.

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]

- 4. Boronic acid, (4-ethynylphenyl)- (9CI) | 263368-72-5 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 263368-72-5|this compound|BLD Pharm [bldpharm.com]

(4-Ethynylphenyl)boronic acid solubility in common organic solvents

An In-depth Technical Guide to the Solubility of (4-Ethynylphenyl)boronic acid for Researchers and Drug Development Professionals

Introduction: The Versatility of a Core Synthetic Building Block

This compound, with the chemical formula C₈H₇BO₂, is a bifunctional organic compound that has emerged as a critical building block in modern synthetic chemistry.[1] Its utility is anchored in the dual reactivity of its two key functional groups: the boronic acid moiety, a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and the terminal alkyne (ethynyl group), which is amenable to a wide array of transformations including click chemistry, Sonogashira coupling, and various cycloadditions. This unique combination makes it an invaluable reagent for the synthesis of complex molecular architectures, finding extensive application in the development of pharmaceuticals, advanced materials, and specialty organic chemicals.[1][2]

The success of any synthetic protocol hinges on the precise control of reaction conditions, chief among them being the choice of solvent. A solvent not only dissolves reactants to enable molecular interaction but also influences reaction rates, pathways, and ultimate yields. For this compound, understanding its solubility profile is paramount for optimizing its use in synthesis, purification, and formulation. This guide provides a detailed examination of the factors governing its solubility in common organic solvents, offers predictive insights, and presents a robust protocol for empirical solubility determination.

Physicochemical Properties and Their Impact on Solubility

The solubility behavior of this compound is a direct consequence of its molecular structure, which presents a delicate balance of polar and non-polar characteristics.

-

The Boronic Acid Group (-B(OH)₂): This functional group is the primary driver of the molecule's polar nature. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with polar solvents, particularly those with hydrogen bonding capabilities like alcohols. The boron atom, being electron-deficient, acts as a Lewis acid, a property that can influence interactions with Lewis basic solvents (e.g., ethers, amines).[3] Furthermore, this group imparts acidic properties, allowing the molecule to be deprotonated in the presence of a base to form a water-soluble boronate salt—a crucial feature for extractions and purifications.[4]

-

The Phenyl Ring: The central aromatic ring is inherently non-polar and hydrophobic. It favors interactions with solvents that have aromatic character (e.g., toluene, benzene) or are generally non-polar, through van der Waals forces and π-stacking interactions.

-

The Ethynyl Group (-C≡CH): The terminal alkyne is a relatively non-polar, linear moiety that contributes to the overall hydrophobic character of the molecule.

The interplay of these groups means that this compound is an amphiphilic molecule. Its solubility is therefore highest in solvents that can effectively solvate both its polar and non-polar regions. This principle, often summarized as "like dissolves like," dictates that solvents of intermediate polarity are typically the most effective.[5]

Solubility Profile in Common Organic Solvents

While precise quantitative solubility data (e.g., mg/mL) for this compound is not extensively published, a reliable qualitative and semi-quantitative profile can be constructed based on the behavior of analogous compounds like phenylboronic acid and common laboratory practices such as recrystallization and reaction setup.[6][7]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | High | Ethers are polar aprotic solvents. The oxygen atom acts as a hydrogen bond acceptor for the boronic acid's -OH groups, while the alkyl/cyclic structure effectively solvates the phenyl and ethynyl groups. THF is often a solvent of choice for Suzuki couplings. |

| Ketones | Acetone, 2-Butanone (MEK) | High | Similar to ethers, the carbonyl oxygen is an effective hydrogen bond acceptor. Ketones have a good balance of polarity to dissolve both functional ends of the molecule. Phenylboronic acid shows high solubility in ketones.[6][8] |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | These polar protic solvents can engage in extensive hydrogen bonding with the boronic acid group. Solubility may decrease slightly with increasing alcohol chain length as the solvent becomes less polar. Ethanol is a common solvent for Suzuki reactions.[9] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar. While they lack strong hydrogen bonding capabilities, their polarity is sufficient to dissolve the molecule to a useful extent, making them suitable for chromatography and some reactions. Chloroform shows moderate solubility for phenylboronic acid.[10] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate (especially when heated) | The aromatic nature of these solvents allows for favorable π-stacking interactions with the phenyl ring. However, their non-polar character makes solvating the polar boronic acid group less efficient without thermal energy. They are often used for recrystallization.[7] |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Ethyl acetate has intermediate polarity and hydrogen bond accepting capabilities, making it a versatile solvent for both reaction and purification (chromatography, recrystallization).[7] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating a wide range of compounds. They can effectively interact with both the polar boronic acid and the aromatic ring. |

| Non-polar Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low to Insoluble | These solvents lack the polarity required to overcome the crystal lattice energy and effectively solvate the highly polar boronic acid functional group. Phenylboronic acid has very low solubility in hydrocarbons.[6][8] |

| Water | Water (neutral pH) | Low | While the boronic acid group is polar, the large hydrophobic phenyl and ethynyl portions of the molecule limit its solubility in water. The solubility of phenylboronic acid in water is low (~1.9 g/100g at 20°C).[8] |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | High (Reactive Solubility) | In basic solutions, the boronic acid is deprotonated to form an ionic boronate salt, which is highly soluble in water. This is not simple dissolution but a chemical reaction that dramatically increases aqueous compatibility.[11] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, the following robust, self-validating protocol can be employed. This method is designed to determine the saturation solubility of this compound at a specific temperature.

Methodology: Isothermal Equilibrium & Gravimetric Analysis

-

Preparation: To a 4 mL glass vial equipped with a small magnetic stir bar, add approximately 100 mg of this compound. Record the exact mass of the empty vial and the vial with the compound.

-

Solvent Addition: Add 2.0 mL of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or on a stirrer plate within a water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to stir vigorously for at least 24 hours to ensure equilibrium is reached. A visible excess of undissolved solid must remain to confirm saturation.

-

Phase Separation: After equilibration, stop the stirring and allow the excess solid to settle for 1-2 hours at the same constant temperature.

-

Sample Collection: Carefully withdraw a 1.0 mL aliquot of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent transfer of any solid particles.

-

Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed vial. Record the exact mass of the empty vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Final Measurement: Once the solvent is completely removed and the vial has returned to room temperature, weigh the vial containing the dried solute residue.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot (mL)

Caption: Workflow for determining equilibrium solubility.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) may vary by supplier, data from analogous arylboronic acids provide a strong basis for safe practices.[12][13]

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation if inhaled as dust.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid formation of dust and aerosols. Keep away from strong oxidizing agents.[12][16]

-

Storage: Store in a tightly closed container in a cool, dry place (2-8 °C is often recommended) to prevent degradation.[1] Boronic acids can be susceptible to dehydration to form boroxine anhydrides.

Conclusion

This compound exhibits a nuanced solubility profile governed by the amphiphilic nature of its structure. It is highly soluble in polar aprotic solvents like THF and acetone, and moderately to highly soluble in alcohols. Its solubility is limited in non-polar hydrocarbons and neutral water but increases dramatically in aqueous basic solutions due to salt formation. This understanding is crucial for researchers and drug development professionals to effectively utilize this versatile building block in synthesis, purification, and formulation, enabling the continued innovation of novel chemical entities.

References

- 1. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]

- 2. Boronic acid, (4-ethynylphenyl)- (9CI) | 263368-72-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. researchgate.net [researchgate.net]

- 11. www1.udel.edu [www1.udel.edu]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of (4-Ethynylphenyl)boronic Acid

Foreword: The Strategic Importance of a Bifunctional Building Block

(4-Ethynylphenyl)boronic acid stands as a quintessential bifunctional linker, a molecular linchpin in the architecture of complex organic materials, pharmaceuticals, and supramolecular assemblies. Its rigid phenylethynyl backbone provides a defined spatial trajectory, while the orthogonal reactivity of the terminal alkyne and the boronic acid moieties offers a gateway to sequential, high-yield cross-coupling reactions. This guide provides an in-depth review of the prevalent synthetic strategies for this valuable reagent, moving beyond a mere recitation of steps to dissect the underlying chemical logic and provide field-proven insights for researchers in organic synthesis and drug development.

Core Synthetic Strategy: A Tale of Two Couplings

The most reliable and widely adopted approach to this compound hinges on the strategic orchestration of two of modern chemistry's most powerful transformations: the Suzuki-Miyaura and Sonogashira cross-coupling reactions. The core logic involves a pre-functionalized benzene ring, typically bearing a halogen and a boronic acid (or its protected form), which then undergoes a Sonogashira reaction to introduce the ethynyl group.

The choice of protecting groups for both the boronic acid and the alkyne is paramount to the success of the synthesis, preventing unwanted side reactions and facilitating purification. The boronic acid is commonly shielded as a pinacol ester, which enhances its stability towards air and chromatography, while the terminal alkyne is often masked with a trimethylsilyl (TMS) group.

The primary synthetic pathway can be visualized as follows:

Figure 1: The primary synthetic route to this compound.

Part 1: The Workhorse Route - Sonogashira Coupling of a Halophenylboronate

This route is the most prevalent due to the commercial availability of starting materials and the high efficiency of the Sonogashira coupling. The choice between a bromo or iodo precursor is a key experimental decision.

Choosing the Halogen: Iodo vs. Bromo Precursors

The reactivity of the aryl halide in the oxidative addition step of the palladium catalytic cycle is a critical factor. Aryl iodides are significantly more reactive than aryl bromides, which allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times. However, aryl iodides are typically more expensive and can be less stable.

| Feature | 4-Iodophenylboronic Acid Pinacol Ester | 4-Bromophenylboronic Acid Pinacol Ester |

| Reactivity | High | Moderate |

| Typical Conditions | Room temperature to mild heating (40-60 °C) | Higher temperatures required (60-80 °C) |

| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |

| Cost | Higher | Lower |

| Stability | Less stable, light-sensitive | More stable |

Expert Insight: For small-scale, rapid synthesis where cost is not the primary constraint, the iodo-derivative is often preferred. For large-scale, process chemistry applications, the more economical and stable bromo-derivative is the logical choice, with the understanding that optimization of reaction conditions will be necessary to achieve high conversion.

Experimental Protocol: Synthesis of 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol details the synthesis from the more robust 4-bromophenylboronic acid pinacol ester.

Reaction Scheme:

Figure 2: Sonogashira coupling to form the TMS-protected intermediate.

Materials:

-

4-Bromophenylboronic acid, pinacol ester (1.0 eq)[1]

-

Trimethylsilylacetylene (TMSA) (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N) (3.0 eq), freshly distilled

-

Toluene, anhydrous

Procedure:

-

To a flame-dried, three-necked flask equipped with a condenser and under an inert atmosphere (Argon or Nitrogen), add 4-bromophenylboronic acid pinacol ester, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by triethylamine and trimethylsilylacetylene.

-

Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 4,4,5,5-Tetramethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-1,3,2-dioxaborolane[2], can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Trustworthiness Check: The use of a slight excess of the volatile TMSA compensates for any potential evaporation. The combination of PdCl₂(PPh₃)₂ and CuI is a classic catalyst system for the Sonogashira reaction.[3] Triethylamine acts as both a base to deprotonate the acetylene and a scavenger for the HBr byproduct.

Part 2: The Deprotection Step - Unveiling the Reactive Moieties

With the core structure assembled, the protecting groups must be removed to yield the final product. The sequence of deprotection can be important. Generally, the TMS group is removed first, followed by hydrolysis of the pinacol ester if the free boronic acid is desired.

Desilylation: Releasing the Terminal Alkyne

The silicon-carbon bond of the TMS group is readily cleaved under mild basic or fluoride-mediated conditions.

Reaction Scheme:

Figure 3: TMS deprotection to yield the terminal alkyne.

Protocol: TMS Deprotection using Potassium Carbonate

-

Dissolve the purified TMS-protected intermediate in a 1:1 mixture of methanol and tetrahydrofuran (THF).

-

Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvents under reduced pressure.

-

Add water to the residue and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound pinacol ester[4], which is often a solid and can be further purified by recrystallization.

Expertise & Causality: While fluoride sources like tetrabutylammonium fluoride (TBAF) are highly effective, they can be more expensive and sometimes lead to competing hydrolysis of the pinacol ester. The mild base potassium carbonate in methanol is a cost-effective and highly selective method that preserves the boronate ester.[5]

Hydrolysis: From Pinacol Ester to Boronic Acid

The final step, if the free boronic acid is required, is the hydrolysis of the pinacol ester. This is typically achieved by transesterification or acidic workup. It is important to note that this compound can be prone to decomposition and is best generated immediately before use or stored under anhydrous conditions at low temperature.[6]

Protocol: Hydrolysis to this compound

-

Dissolve the this compound pinacol ester in a 4:1 mixture of diethyl ether and water.

-

Add 2M hydrochloric acid and stir vigorously at room temperature for 4-6 hours.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Trustworthiness Check: Vigorous stirring is essential due to the biphasic nature of the reaction. The progress of the hydrolysis can be monitored by observing the disappearance of the pinacol signals in the ¹H NMR spectrum of an aliquot. The final product should be handled quickly and stored under inert gas to prevent dehydration to the boroxine anhydride.

Part 3: Alternative Synthetic Approaches

While the Sonogashira route is dominant, other strategies can be employed, particularly when different starting materials are available.

Oxidative Sonogashira Coupling

An intriguing alternative involves the direct coupling of a phenylboronic acid with a terminal alkyne. This bypasses the need for an aryl halide starting material.

Reaction Principle:

This reaction couples phenylboronic acid directly with phenylacetylene, using a palladium catalyst and a silver(I) oxide oxidant.[7] This approach could be adapted for the synthesis of this compound, though it would require a different strategic disconnection. For instance, one could start with 1,4-diethynylbenzene and perform a mono-hydroboration, which is often challenging to perform selectively. A more plausible adaptation is the coupling of 4-boronophenylacetylene with a protected acetylene, though this is a less common starting material.

A representative procedure for the oxidative coupling is as follows: Phenylacetylene (1 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst, silver(I) oxide (Ag₂O, 1.5 mmol), and triethylamine (3 mmol) are stirred in acetonitrile at 40 °C.[7][8]

Diazotization of 4-Ethynylaniline

Another potential route starts from 4-ethynylaniline. This would involve a Sandmeyer-type reaction, where the aniline is converted to a diazonium salt, which is then reacted with a boron source.

Conceptual Workflow:

Figure 4: Conceptual diazotization route.

Expert Insight: While theoretically plausible, this route presents significant challenges. Diazonium salts are often unstable and potentially explosive. Furthermore, the borylation of diazonium salts is a less common transformation and may suffer from low yields and the formation of side products. The preparation of a stable diazonium salt from a weakly basic amine can be difficult.[9] This route is generally not recommended unless 4-ethynylaniline is a readily available and inexpensive starting material and other routes have failed.

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through a protected Sonogashira coupling of a 4-halophenylboronic acid pinacol ester with trimethylsilylacetylene, followed by a straightforward deprotection sequence. This method offers high yields, scalability, and a high degree of predictability. The choice between bromo- and iodo- precursors should be guided by a balance of reactivity, cost, and scale. As catalytic methods continue to advance, the development of more efficient, copper-free Sonogashira couplings[3] and direct C-H borylation techniques may offer even more streamlined and atom-economical routes to this pivotal synthetic building block in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Ethynylphenylboronic acid pinacol ester 95 1034287-04-1 [sigmaaldrich.com]

- 5. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 6. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Boron Renaissance: A Technical Guide to the Discovery and Enduring Legacy of Substituted Phenylboronic Acids

Abstract

Substituted phenylboronic acids, once relegated to the realm of chemical curiosities, have undergone a remarkable transformation over the past century and a half. This guide charts the scientific journey of these versatile molecules, from their initial synthesis in the late 19th century to their current indispensable role in organic synthesis, advanced sensor technology, and modern medicine. We will explore the foundational discoveries, the evolution of synthetic methodologies, and the pivotal breakthroughs—namely the Suzuki-Miyaura coupling and the advent of boronic acid-based therapeutics—that have cemented their importance. This document serves as an in-depth resource for researchers, chemists, and drug development professionals, providing not only historical context but also practical, field-proven insights into the synthesis and application of this crucial class of organoboron compounds.

The Genesis of Organoboron Chemistry: Foundational Discoveries

The story of phenylboronic acids is a chapter in the larger narrative of organoboron chemistry. The first isolation of any boronic acid was achieved in 1860 by English chemist Edward Frankland, who prepared ethylboronic acid through a two-stage process involving the reaction of diethylzinc with triethyl borate, followed by air oxidation.[1] This pioneering work laid the groundwork for the synthesis of compounds containing a carbon-boron bond.

However, the direct attachment of an aromatic ring to a boronic acid moiety was first reported two decades later. In 1880, the German chemist August Michaelis (of Michaelis-Arbuzov reaction fame) and his colleague Becker successfully synthesized the parent compound, phenylboronic acid.[2] Their method involved the high-temperature reaction of diphenylmercury with boron trichloride in a sealed tube to produce benzeneboronyl dichloride, which was then readily hydrolyzed to yield phenylboronic acid.[2] This discovery marked the official entry of aryl boronic acids into the chemical lexicon, though their profound utility would not be realized for nearly a century.

An Evolving Toolkit: The Synthesis of Substituted Phenylboronic Acids

For much of their early history, the synthesis of substituted phenylboronic acids remained a challenging endeavor. The initial methods, while groundbreaking, were often harsh and limited in scope. The development of more versatile and user-friendly synthetic routes was crucial for unlocking their potential.

Early Methods: Organometallic Precursors

The most significant early advancement came with the use of more accessible organometallic reagents. The reaction of a pre-formed Grignard reagent (Aryl-MgBr) or an organolithium compound (Aryl-Li) with a trialkyl borate ester, such as trimethyl borate B(OMe)₃, became the classic and most common method for preparing a wide range of arylboronic acids.[2][3] This reaction proceeds through the nucleophilic attack of the arylmetal on the electrophilic boron atom of the borate ester, followed by acidic hydrolysis to yield the desired boronic acid.

Caption: Early organometallic route to arylboronic acids.

While effective, this method requires the pre-formation of highly reactive organometallic reagents, which can be sensitive to moisture, air, and various functional groups, thereby limiting the complexity of the achievable structures.

The Modern Era: Palladium-Catalyzed Borylation

The landscape of boronic acid synthesis was revolutionized by the advent of transition metal catalysis. In 1995, Norio Miyaura and colleagues reported a palladium-catalyzed cross-coupling reaction of aryl halides with bis(pinacolato)diboron (B₂pin₂).[4] This reaction, now known as the Miyaura borylation , allows for the direct conversion of aryl halides and triflates into their corresponding boronate esters under relatively mild conditions.[1][4] These stable ester intermediates can then be easily hydrolyzed to the free boronic acids.

The key advantage of this method is its exceptional functional group tolerance, enabling the synthesis of highly complex substituted phenylboronic acids that were previously inaccessible. This breakthrough made a vast array of boronic acids readily available, setting the stage for their widespread adoption in organic synthesis.

The Suzuki-Miyaura Coupling: A Nobel-Winning Revolution

The single most important application of phenylboronic acids, and the reaction that catapulted them to fame, is the Suzuki-Miyaura cross-coupling reaction . First published by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a phenylboronic acid) and an organic halide or triflate.[5][6][7] Its discovery was so impactful that it led to Akira Suzuki sharing the 2010 Nobel Prize in Chemistry.[6][7]

The reaction is prized for its mild conditions, tolerance of water, commercial availability of reagents, and generally low toxicity of the boron-containing byproducts.[6] This has made it a favored method for the synthesis of biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[7][8]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium(0) species. The process consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic "ate" complex.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product (Ar¹-Ar²). This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Beyond Synthesis: Phenylboronic Acids as Molecular Sensors

A unique and powerful feature of boronic acids is their ability to form reversible covalent complexes with molecules containing cis-1,2 or -1,3 diols, such as saccharides (sugars).[1] This interaction, which forms a stable five- or six-membered cyclic boronate ester, laid the foundation for their use in chemical sensing.

While the fundamental binding properties were studied as early as 1959 by Lorand and Edwards, the concept of a boronic acid-based sensor was not realized until much later.[9] The seminal breakthrough came in 1992, when Juyoung Yoon and Anthony W. Czarnik reported the first fluorescent chemosensor for saccharides.[5][9] They attached a phenylboronic acid group to an anthracene fluorophore. Upon binding a saccharide, the electronic properties of the boron atom changed, leading to a measurable quenching of the anthracene fluorescence.[9]

This work was quickly followed in 1994 by Seiji Shinkai and his team, who developed a diboronic acid sensor that exhibited remarkable selectivity for glucose.[9]

The Sensing Mechanism

The mechanism relies on a pH-dependent equilibrium. The phenylboronic acid (PBA) exists in a neutral, trigonal planar form. In the presence of a diol like glucose, it forms a cyclic boronate ester. This ester is a stronger Lewis acid than the original boronic acid, causing it to readily accept a hydroxide ion, forming a more stable, anionic tetrahedral boronate complex.[10][11] This change in structure and charge can be transduced into a detectable signal, often optical (fluorescence, color change) or electrochemical.[12]

Caption: Mechanism of glucose sensing by a phenylboronic acid.

This principle is now the basis for numerous research efforts aimed at developing continuous glucose monitors for diabetes management, where the sensor can reversibly bind glucose in biological fluids.[13][14]

The Therapeutic Frontier: Boronic Acids in Drug Development

For many years, boron-containing compounds were viewed with suspicion in medicinal chemistry, often perceived as being inherently toxic.[15][16] This perception was dramatically overturned with the development and success of bortezomib (Velcade®) .

Developed by Myogenics/ProScript and later brought to market by Millennium Pharmaceuticals, bortezomib was the first boronic acid-containing drug to receive FDA approval in 2003 for the treatment of multiple myeloma.[9][15][17] This dipeptide boronic acid acts as a potent, selective, and reversible inhibitor of the 26S proteasome, a cellular complex that degrades unneeded or damaged proteins.[1][18] By inhibiting the proteasome, bortezomib disrupts protein homeostasis in cancer cells, leading to cell cycle arrest and apoptosis.[1] The boron atom is key to its mechanism, forming a stable but reversible bond with the N-terminal threonine residue in the proteasome's active site.[19]

The success of bortezomib was a landmark event. It not only provided a new and effective cancer therapy but also validated the boronic acid moiety as a legitimate and powerful pharmacophore.[16] This spurred a surge of interest in the field, leading to the development and approval of other boronic acid drugs, including ixazomib (for multiple myeloma) and vaborbactam (a β-lactamase inhibitor).[15]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the chemistry discussed, this section details representative, field-tested protocols for the synthesis of a substituted phenylboronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction.

Synthesis of 4-Methoxyphenylboronic Acid

This protocol describes a common method for synthesizing 4-methoxyphenylboronic acid from 4-bromoanisole via a Grignard reaction.

Materials:

-

4-Bromoanisole

-

Magnesium (Mg) turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric Acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

Procedure:

-

Grignard Formation: In a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add magnesium turnings. Add a solution of 4-bromoanisole in anhydrous THF dropwise to initiate the reaction. Stir the mixture at room temperature until the magnesium is consumed, forming the Grignard reagent (4-methoxyphenylmagnesium bromide).

-

Boration: Cool the reaction flask to -78 °C (dry ice/acetone bath). Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the low temperature.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from water to yield pure 4-methoxyphenylboronic acid.

Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with 4-Bromoanisole

This protocol details the synthesis of 4,4'-dimethoxybiphenyl.

Materials:

-

4-Methoxyphenylboronic acid

-

4-Bromoanisole

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium phosphate [K₃PO₄])

-

Solvent system (e.g., 1,4-Dioxane and water)

-

Ethyl acetate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-methoxyphenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), potassium phosphate (3.0 equivalents), and Pd(PPh₃)₄ (0.03 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) to the flask via syringe.

-

Reaction: Stir the reaction mixture and heat to 90-100 °C under the inert atmosphere for 12 hours, monitoring progress by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4,4'-dimethoxybiphenyl.

Conclusion and Future Outlook

The trajectory of substituted phenylboronic acids from their discovery by Michaelis and Becker to their central role in Nobel Prize-winning chemistry and life-saving pharmaceuticals is a testament to the power of fundamental research and chemical innovation. Their stability, versatile reactivity, and unique electronic properties have made them indispensable tools for chemists. The Suzuki-Miyaura coupling continues to be a workhorse in constructing complex organic molecules, while the principles of boronic acid-based sensing are driving the development of next-generation diagnostics. Furthermore, the clinical success of bortezomib has firmly established the boronic acid scaffold as a privileged structure in drug discovery, with new therapeutic agents continually being explored. The ongoing research into novel catalytic methods, more sophisticated sensors, and new therapeutic applications ensures that the renaissance of this remarkable class of boron compounds is far from over.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01569B [pubs.rsc.org]

- 5. Capacitive Saccharide Sensor Based on Immobilized Phenylboronic Acid with Diol Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]

- 7. August_Michaelis [chemie.de]

- 8. deutsche-biographie.de [deutsche-biographie.de]

- 9. mdpi.com [mdpi.com]

- 10. toc.library.ethz.ch [toc.library.ethz.ch]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis [mdpi.com]

- 14. August Michaelis: A pioneer of phosphorus chemistry [morressier.com]

- 15. August Michaelis - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 18. scispace.com [scispace.com]

- 19. Leonor Michaelis - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: Strategic Implementation of (4-Ethynylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth analysis of (4-Ethynylphenyl)boronic acid as a coupling partner. This bifunctional reagent is of particular strategic importance in medicinal chemistry and materials science, as it installs a phenyl ring bearing a terminal alkyne. This alkyne serves as a versatile chemical handle for subsequent high-efficiency transformations, such as Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), and various metal-catalyzed derivatizations.[4] This document elucidates the mechanistic nuances, provides validated experimental protocols, and offers field-proven insights to empower researchers in leveraging this reagent to its full potential.

The Mechanistic Core: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5]

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide, R¹-X). This irreversible step forms a square planar Palladium(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[1][2]

-

Transmetalation: This is the defining step of the Suzuki-Miyaura coupling and where the boronic acid enters the cycle. For transmetalation to occur, the boronic acid must first be activated by a base.[1][6][7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻). This boronate complex then transfers its organic group (the 4-ethynylphenyl moiety, R²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical and can significantly affect the reaction rate and yield.[7]

-

Reductive Elimination: The final step involves the cis-to-trans isomerization of the diorganopalladium(II) complex, followed by reductive elimination. This step forms the new C-C bond of the desired biaryl product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights: Optimizing Reaction Parameters

The success of coupling this compound hinges on the judicious selection of catalyst, base, and solvent. While the terminal alkyne is generally stable under standard Suzuki conditions, suboptimal choices can lead to side reactions like boronic acid homocoupling or Glaser-type alkyne dimerization.

Palladium Catalyst & Ligand Selection

The choice of palladium source and associated ligands is paramount for achieving high catalytic turnover and accommodating a broad range of substrates. Electron-rich and bulky phosphine ligands generally facilitate both the oxidative addition and reductive elimination steps.[5]

| Catalyst / Pre-catalyst | Common Ligand(s) | Key Advantages & Applications |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | The classical, air-stable "workhorse." Ideal for reactive aryl iodides and bromides. Can be used directly without additional ligands.[8] |

| Pd(dppf)Cl₂ | dppf | Highly robust and versatile catalyst, effective for a wide range of aryl halides, including some chlorides, and challenging heteroaryl substrates.[8] |

| Pd(OAc)₂ / Pd₂(dba)₃ | Custom Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | Used as Pd(0) or Pd(II) precursors. Paired with specialized ligands to couple unreactive substrates like aryl chlorides or sterically hindered partners.[6][8] |

The Critical Role of the Base

The base is not a mere spectator; it is essential for activating the boronic acid.[7] The choice of base affects the reaction kinetics and can be tuned to avoid decomposition of sensitive functional groups.

| Base | Strength | Typical Use Cases |

| K₂CO₃ / Na₂CO₃ | Moderate | Most common choice. Effective in aqueous/biphasic solvent systems for a wide range of aryl bromides and iodides. |

| Cs₂CO₃ | Strong | Higher solubility in organic solvents. Often improves yields for less reactive aryl chlorides or sterically hindered substrates. |

| K₃PO₄ | Strong | A strong, non-nucleophilic base. Excellent for coupling electron-deficient or sterically demanding partners. Often used in anhydrous conditions.[9] |

| KF | Weak | Used when base-labile functional groups (e.g., esters) are present on the substrates, as it activates the boronic acid without promoting hydrolysis.[6] |

Solvent Systems

Solvents are chosen to ensure all components, particularly the palladium intermediates, remain in solution. Biphasic systems or the addition of water are common, as they facilitate the dissolution of the inorganic base and the formation of the active boronate species.

| Solvent | Boiling Point (°C) | Characteristics |

| Toluene | 111 | High-boiling, non-polar. Often used with an aqueous base solution. |

| Dioxane | 101 | Polar aprotic, water-miscible. A very common and effective solvent for Suzuki couplings. |

| Tetrahydrofuran (THF) | 66 | Lower-boiling polar aprotic solvent. Suitable for more reactive substrates that do not require high temperatures. |

| N,N-Dimethylformamide (DMF) | 153 | High-boiling polar aprotic solvent. Excellent solubilizing properties, but can be difficult to remove. |

Validated Experimental Protocols

The following protocols provide a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

General Protocol for Aryl Bromides

This procedure is robust for coupling with a wide range of electron-rich and electron-neutral aryl bromides.

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (175 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: To the solid mixture, add the palladium catalyst, for example, Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[8]

-

Solvent Addition: Through the septum, add degassed solvents via syringe. A typical system is a mixture of dioxane (4 mL) and water (1 mL).

-

Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

-

Reaction Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Considerations for Unreactive Aryl Chlorides

Coupling less reactive aryl chlorides requires more forcing conditions and a more active catalytic system.

-

Catalyst System: Use a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) with a sterically demanding, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).

-

Base: A stronger base like K₃PO₄ (3.0 equiv.) is often necessary.

-

Solvent: Anhydrous, high-boiling solvents like toluene or dioxane are preferred.

-

Temperature: Higher reaction temperatures (100-120 °C) are typically required.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Base too weak | - Use a fresh bottle of catalyst or a different catalyst system- Ensure thorough degassing of flask and solvents- Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) |

| Significant Homocoupling of Boronic Acid | - Oxygen present in the reaction- Pd(II) species present at start | - Improve degassing technique- Use a Pd(0) source like Pd(PPh₃)₄ or ensure pre-catalyst is properly reduced |

| Formation of Alkyne Dimer (Glaser Coupling) | - Copper contamination- Presence of oxygen | - Use high-purity reagents and solvents- Rigorous exclusion of air from the reaction mixture |

| Protodeborylation (Loss of Boronic Acid) | - Excess water or acidic conditions- Prolonged reaction at high temperatures | - Use anhydrous solvents if possible- Minimize reaction time once starting material is consumed |

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its successful application in the Suzuki-Miyaura cross-coupling reaction is readily achieved through the careful selection of a suitable palladium catalyst, base, and solvent system. By understanding the underlying mechanism and potential side reactions, researchers can reliably incorporate this valuable ethynyl-aryl motif, paving the way for further derivatization and the construction of novel compounds for pharmaceutical and materials science applications.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

Application Notes & Protocols: Palladium-Catalyzed Reactions with (4-Ethynylphenyl)boronic acid

Introduction: The Unique Dichotomy of (4-Ethynylphenyl)boronic acid

This compound (4-EPBA) is a uniquely versatile bifunctional reagent that has become an indispensable tool in modern organic synthesis, particularly in the fields of materials science and drug development.[1] Its structure presents two highly valuable reactive centers for palladium-catalyzed cross-coupling: a boronic acid moiety, the workhorse of Suzuki-Miyaura couplings, and a terminal alkyne, the key component for Sonogashira-Hagihara reactions.[2][3] This duality allows for the strategic and sequential construction of complex molecular architectures, such as conjugated polymers, advanced pharmaceutical intermediates, and functional materials for electronics.[2]

This guide provides an in-depth exploration of the two primary palladium-catalyzed transformations involving 4-EPBA. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to ensure robust, reproducible, and high-yielding outcomes for researchers, scientists, and drug development professionals.

PART 1: Reactions at the Boronic Acid Moiety — The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[4][5] In this context, 4-EPBA serves as the organoboron nucleophile, coupling with a variety of organic halides and triflates to introduce the ethynylphenyl scaffold.

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a Pd(0) active species.[6][7] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to the active Pd(0) complex, forming a Pd(II) intermediate.[7][8] The reactivity order for the halide is I > Br > OTf >> Cl.[6]

-

Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[5] This boronate then exchanges its organic group with the halide on the Pd(II) center.

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (Ar-Ar') from the Pd(II) complex, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[6][8]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with an aryl bromide.

Materials:

-

This compound (4-EPBA)

-

Aryl Bromide (Ar-Br)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous

-

Solvent System: Toluene, Ethanol, and Water

-

Inert Gas: Nitrogen or Argon

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add Ar-Br (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL). Degassing is crucial and can be achieved by bubbling inert gas through the solvent mixture for 20-30 minutes prior to addition.

-

Reaction: Equip the flask with a condenser, and heat the mixture to 85-90 °C with vigorous stirring under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Condition | Senior Application Scientist's Note |

| Aryl Halide | Iodide > Bromide > Triflate | Chlorides are less reactive and may require specialized ligands (e.g., Buchwald phosphine ligands) and stronger bases.[9] |

| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess helps drive the reaction to completion and compensates for potential homocoupling or protodeboronation. |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) can also be highly effective, especially for challenging substrates.[10] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical. Cs₂CO₃ is often more effective for sterically hindered substrates but is more expensive.[11] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. |

| Temperature | 80 - 110 °C | Temperature depends on the solvent and reactivity of the halide. Microwave irradiation can significantly reduce reaction times.[12] |

PART 2: Reactions at the Ethynyl Moiety — The Sonogashira-Hagihara Coupling

The Sonogashira reaction is the most direct method for forming a C(sp)–C(sp²) bond, coupling a terminal alkyne with an organic halide or triflate.[9] When using 4-EPBA, the terminal ethynyl group serves as the nucleophilic partner, leaving the boronic acid available for subsequent transformations—a powerful strategy in multi-step synthesis.

Mechanistic Rationale: A Dual Catalytic System

The classic Sonogashira reaction employs a dual catalytic system, with both palladium and copper(I) playing essential roles.[8][13]

-

Palladium Cycle: This cycle is analogous to the Suzuki coupling, involving Oxidative Addition of the aryl halide to Pd(0) and subsequent Reductive Elimination to form the product.

-

Copper Cycle: The terminal alkyne is first activated by the amine base. It then reacts with a Cu(I) salt (e.g., CuI) to form a highly reactive copper(I) acetylide intermediate.[3]

-

Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) center, displacing the halide and setting up the final reductive elimination step.

Diagram: The Sonogashira-Hagihara Catalytic Cycle

Caption: Interlinked catalytic cycles of the Sonogashira-Hagihara reaction.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol details the coupling of an aryl iodide with the alkyne moiety of this compound.

Materials:

-

Aryl Iodide (Ar-I)

-

This compound (4-EPBA)

-

Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or DMF

-

Inert Gas: Nitrogen or Argon

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Aryl Iodide (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv) in anhydrous, degassed THF (10 mL).

-

Base Addition: Add triethylamine (3.0 mmol, 3.0 equiv). The base acts as both an acid scavenger and a solvent.

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%) to the stirring solution. The mixture may change color.

-

Reaction: Stir the reaction at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Workup: Once complete, filter the reaction mixture through a short pad of Celite to remove the amine salt precipitate, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (20 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

| Parameter | Recommended Condition | Senior Application Scientist's Note |

| Coupling Partner | Iodide > Bromide > Triflate | Aryl bromides are less reactive and may require higher temperatures or more active catalyst systems. |

| Alkyne | 1.05 - 1.2 equivalents | Using a large excess can promote alkyne homocoupling (Glaser coupling), a common side reaction. Slow addition of the alkyne via syringe pump can minimize this.[14] |

| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Other Pd(0) sources like Pd(PPh₃)₄ can also be used effectively. |

| Cu Co-catalyst | CuI (2-5 mol%) | While essential for the classic protocol, copper-free Sonogashira reactions are gaining prominence to avoid potential copper contamination in pharmaceutical applications.[9] |

| Base | Et₃N, Piperidine, DIPA | The amine base is critical. It must be anhydrous and free of primary amine impurities if those can compete in subsequent reactions. |

| Solvent | THF, DMF, Toluene | Solvents must be rigorously dried and degassed. Oxygen promotes the undesirable homocoupling of the alkyne. |

Conclusion and Expert Outlook

This compound is a powerful and strategic building block. The protocols outlined here for Suzuki-Miyaura and Sonogashira-Hagihara couplings provide robust starting points for its incorporation into complex molecules. The key to success lies not in rigidly following a recipe, but in understanding the mechanistic underpinnings of each reaction. By carefully selecting catalysts, bases, and solvents, and by being mindful of potential side reactions like protodeboronation or alkyne homocoupling, researchers can fully exploit the synthetic potential of this exceptional reagent. As synthetic methods evolve, the development of even more efficient, sustainable, and copper-free protocols will further expand the applications of 4-EPBA in creating the next generation of medicines and materials.

References

- 1. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nobelprize.org [nobelprize.org]

- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]